1,2,3,5-Tetrafluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Physical and Chemical Properties

- Thermodynamic Properties: The National Institute of Standards and Technology (NIST) WebBook provides data on 1,2,3,5-TFB's thermodynamic properties, including enthalpy of vaporization, enthalpy of fusion, and vapor pressure at various temperatures. This information is valuable for researchers studying phase transitions, heat transfer, and material behavior. )

Potential Biological Applications

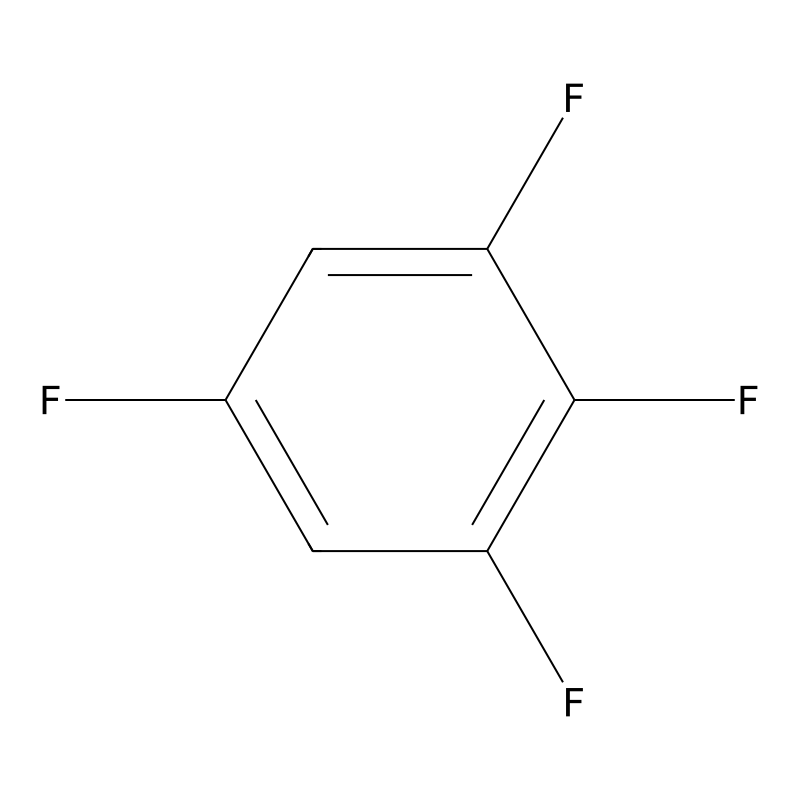

1,2,3,5-Tetrafluorobenzene is an aromatic hydrocarbon characterized by the presence of four fluorine atoms attached to a benzene ring. Its chemical formula is and it has a molecular weight of approximately 150.0737 g/mol. The compound is notable for its unique structure, which influences its chemical properties and reactivity. The IUPAC name for this compound is 1,2,3,5-tetrafluorobenzene, and it is also known by various other names including 1,2,4,6-tetrafluorobenzene and 1,3,4,5-tetrafluorobenzene .

The physical properties of 1,2,3,5-tetrafluorobenzene include a boiling point of around 356.2 K and a melting point of approximately 226.9 K . Its high electronegativity due to the fluorine substituents contributes to its distinctive chemical behavior.

- Mild irritant: It can cause mild irritation to the skin and eyes upon contact [].

- Inhalation hazard: Although not highly volatile, inhalation of concentrated vapors may cause respiratory irritation [].

- Environmental considerations: While not acutely toxic, it is advisable to handle and dispose of the compound according to proper waste management practices to minimize environmental impact [].

Additionally, deprotonation reactions can occur where the compound interacts with bases to form tetrafluorophenyl anions. The enthalpy change for such reactions has been reported as approximately 1521 kJ/mol in gas phase conditions .

Several methods exist for synthesizing 1,2,3,5-tetrafluorobenzene:

- Halogenation of Benzene: This method involves the direct halogenation of benzene using fluorine gas under controlled conditions.

- Substitution Reactions: Starting from other fluorinated compounds or derivatives such as bromo- or chloro-substituted benzenes can yield 1,2,3,5-tetrafluorobenzene through nucleophilic substitution reactions.

- Lithiation and Reaction with Fluoride Sources: Utilizing organolithium reagents followed by reaction with fluoride sources can also produce this tetrafluorinated compound .

1,2,3,5-Tetrafluorobenzene finds applications in various fields:

- Solvent: It serves as a solvent in organic synthesis due to its unique polarity and ability to dissolve a wide range of organic compounds.

- Intermediate in Organic Synthesis: Its reactivity allows it to be used as an intermediate in the synthesis of more complex fluorinated compounds.

- Research Tool: In materials science and chemical research for studying the effects of fluorination on molecular properties.

Research into the interactions of 1,2,3,5-tetrafluorobenzene with other chemicals has shown that it can form charge transfer complexes with various electron donors. The interaction energies and thermodynamic parameters related to these complexes have been studied to understand their stability and reactivity .

1,2,3,5-Tetrafluorobenzene shares similarities with other tetrafluorinated benzenes but has unique structural characteristics that influence its reactivity:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1,2,4,6-Tetrafluorobenzene | C6H2F4 | Different substitution pattern affecting reactivity |

| 1,3,4,5-Tetrafluorobenzene | C6H2F4 | Variations in electronic properties due to position |

| Pentafluorobenzene | C6F5 | Fully fluorinated; significantly different reactivity |

The distinct arrangement of fluorine atoms in 1,2,3,5-tetrafluorobenzene results in unique electronic properties compared to its isomers and related compounds. This uniqueness makes it valuable for specific applications in organic chemistry and materials science.

1,2,3,5-Tetrafluorobenzene exhibits a distinctive crystal structure characterized by layered monoclinic organization [1]. The compound crystallizes in a monoclinic crystal system with specific intermolecular interactions that define its solid-state architecture [1]. The crystal structure analysis reveals that the layers are held together by bifurcated carbon-hydrogen to fluorine-carbon interactions, which play a crucial role in the crystal packing arrangement [1].

The molecular structure of 1,2,3,5-tetrafluorobenzene demonstrates the asymmetric substitution pattern of fluorine atoms on the benzene ring, with fluorine substituents located at positions 1, 2, 3, and 5 [2] [3]. This substitution pattern creates a unique electronic environment that influences both the molecular geometry and intermolecular interactions within the crystal lattice [1]. The compound exhibits short fluorine-fluorine separations in the crystal structure, which are significant for understanding the packing motifs and stability of the crystalline form [1].

Crystallographic data indicate that the molecular arrangement in the solid state is primarily governed by weak intermolecular interactions, particularly carbon-hydrogen to fluorine-carbon hydrogen bonding [1]. These interactions are fundamental in determining the overall crystal morphology and stability of 1,2,3,5-tetrafluorobenzene [1]. The role of these weak intermolecular forces highlights the importance of fluorine substitution in crystal engineering and solid-state chemistry of polyfluorinated aromatic compounds [1].

Electron Diffraction Studies

Electron diffraction investigations of tetrafluorobenzene isomers, including studies relevant to 1,2,3,5-tetrafluorobenzene, have provided valuable insights into gas-phase molecular structures [4]. These studies typically employ electron diffraction measurements at elevated temperatures to determine precise molecular geometries and structural parameters [4]. The electron diffraction methodology allows for direct observation of molecular structure in the gas phase, providing data that complements X-ray crystallographic findings [4].

Gas-phase electron diffraction experiments have been conducted to investigate the molecular structure of various tetrafluorobenzene isomers, revealing important information about bond lengths, bond angles, and molecular symmetry [4]. These measurements are particularly valuable for understanding how fluorine substitution affects the overall molecular geometry compared to unsubstituted benzene [4]. The electron diffraction data contribute to a comprehensive understanding of the structural characteristics of fluorinated aromatic compounds [4].

The application of electron diffraction techniques to tetrafluorobenzene derivatives has demonstrated the utility of this method for structural determination of small organic molecules [4]. Combined with computational chemistry approaches, electron diffraction studies provide experimental validation of theoretical predictions regarding molecular geometry and electronic structure [4]. These investigations form an essential component of the comprehensive structural characterization of 1,2,3,5-tetrafluorobenzene and related fluorinated aromatics [4].

Computational Chemistry Insights (Ab Initio Calculations)

Ab initio quantum chemical calculations have been extensively employed to investigate the electronic structure and molecular properties of 1,2,3,5-tetrafluorobenzene [5] [6]. These computational studies utilize various levels of theory, including Hartree-Fock and density functional theory methods, to predict molecular geometries, electronic properties, and spectroscopic characteristics [5] [6]. The calculations provide detailed insights into the effects of fluorine substitution on the electronic distribution within the aromatic ring system [5] [6].

Computational investigations using ab initio methods have revealed important information about the molecular orbital contributions and electronic structure of 1,2,3,5-tetrafluorobenzene [7]. These studies demonstrate that fluorine substitution significantly alters the electron density distribution compared to benzene, affecting both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies [7]. The calculations indicate that the asymmetric fluorine substitution pattern creates a unique electronic environment that influences chemical reactivity and molecular properties [7].

Density functional theory calculations have been particularly valuable for understanding the thermodynamic properties and molecular stability of 1,2,3,5-tetrafluorobenzene [8]. These computational studies provide accurate predictions of bond dissociation energies, heat of formation, and other thermochemical parameters [8]. The ab initio calculations also support the interpretation of experimental spectroscopic data by providing theoretical predictions of vibrational frequencies and electronic transitions [6] [8].

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy of 1,2,3,5-tetrafluorobenzene provides detailed information about the molecular structure and chemical environment of both hydrogen and fluorine nuclei [9] [10]. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the asymmetric substitution of fluorine atoms on the benzene ring [10]. The hydrogen chemical shifts and coupling patterns provide direct evidence for the specific substitution pattern and molecular symmetry [10].

The fluorine-19 nuclear magnetic resonance spectrum of 1,2,3,5-tetrafluorobenzene reveals distinct chemical shifts for the different fluorine environments within the molecule [9] [10]. Specific chemical shift values have been reported for the various fluorine positions: fluorine atoms at positions 1 and 3 exhibit a chemical shift of -132.1 parts per million, fluorine at position 2 shows -166.3 parts per million, and fluorine at position 5 displays -114.2 parts per million [9]. These distinct chemical shifts reflect the different electronic environments experienced by each fluorine atom due to the asymmetric substitution pattern [9] [10].

The nuclear magnetic resonance coupling constants in 1,2,3,5-tetrafluorobenzene provide valuable information about the molecular structure and bonding characteristics [10]. All coupling constants have been determined through subspectral analysis applicable to complex spin systems [10]. The results demonstrate that hydrogen-fluorine coupling constants follow a monotonic sequence from ortho through meta to para positions, which is consistent with the electronic effects of fluorine substitution [10]. The magnitude and sign of the coupling constants provide insights into the electronic structure and bonding characteristics of the fluorinated aromatic system [10].

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopic analysis of 1,2,3,5-tetrafluorobenzene reveals characteristic vibrational bands that provide information about molecular structure and bonding [11] [12]. The infrared spectrum exhibits bands corresponding to carbon-hydrogen stretching vibrations, carbon-carbon aromatic stretching modes, and carbon-fluorine stretching frequencies [11] [12]. These vibrational modes are sensitive to the electronic effects of fluorine substitution and provide fingerprint identification of the compound [11] [12].

The vibrational spectra of fluorinated aromatics, including 1,2,3,5-tetrafluorobenzene, have been systematically studied to understand the effects of fluorine substitution on molecular vibrations [11] [12]. Infrared absorption spectra obtained in both gaseous and liquid phases reveal detailed information about fundamental vibration frequencies [11] [12]. The spectroscopic data allow for complete assignment of vibrational modes and provide insights into the molecular structure and symmetry [11] [12].

Raman spectroscopic investigations complement infrared studies by providing information about vibrational modes that may be infrared-inactive due to molecular symmetry considerations [11] [12]. The Raman spectrum of 1,2,3,5-tetrafluorobenzene exhibits characteristic bands with specific depolarization ratios and relative intensities [11] [12]. The combination of infrared and Raman spectroscopic data provides a comprehensive picture of the vibrational characteristics and molecular structure of the compound [11] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1,2,3,5-tetrafluorobenzene reveals characteristic fragmentation patterns that provide structural information and aid in compound identification [13] [14]. The molecular ion peak appears at mass-to-charge ratio 150, corresponding to the molecular weight of the compound [13]. The mass spectrum exhibits specific fragmentation patterns that are characteristic of tetrafluorobenzene derivatives [14].

The fragmentation behavior of 1,2,3,5-tetrafluorobenzene follows patterns typical of polyfluorinated aromatic compounds, with sequential loss of fluorine atoms and hydrogen atoms [14]. Major fragmentation peaks are observed at specific mass-to-charge ratios that correspond to the loss of various combinations of fluorine and hydrogen atoms [13] [14]. The base peak and other prominent ions in the mass spectrum provide diagnostic information for structural elucidation and compound identification [13] [14].

Detailed mass spectrometric studies of tetrafluorobenzene isomers have revealed that the fragmentation pathways are influenced by the specific substitution pattern of fluorine atoms [14]. The mass spectrometric data for 1,2,3,5-tetrafluorobenzene show characteristic peaks that distinguish it from other tetrafluorobenzene isomers [14]. These fragmentation patterns are valuable for analytical identification and structural confirmation of the compound in various chemical and analytical applications [13] [14].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Carbon₆Hydrogen₂Fluorine₄ | [2] [3] |

| Molecular Weight | 150.0737 g/mol | [3] [15] |

| Melting Point | -48°C | [15] [16] |

| Boiling Point | 84°C | [15] [16] |

| Density | 1.393 g/mL at 25°C | [15] [16] |

| Refractive Index | 1.404 | [15] |

| Dipole Moment | 1.46 Debye | [15] [17] |

| Chemical Shifts (¹⁹F NMR) | F-1,3: -132.1 ppm; F-2: -166.3 ppm; F-5: -114.2 ppm | [9] |

Traditional halogen exchange reactions constitute the foundational approaches for synthesizing 1,2,3,5-tetrafluorobenzene, employing well-established methodologies that have been refined over decades of industrial practice [1] [2] [3].

Balz-Schiemann Methodology

The Balz-Schiemann reaction represents one of the most reliable approaches for introducing fluorine atoms into aromatic systems [4] [5]. This methodology involves the thermal decomposition of aryl diazonium tetrafluoroborate salts to generate aryl fluorides. For 1,2,3,5-tetrafluorobenzene synthesis, the process begins with the corresponding tetraaniline derivative, which undergoes sequential diazotization reactions followed by tetrafluoroborate salt formation [6].

The reaction proceeds through controlled thermal decomposition at temperatures ranging from 100-150°C, yielding the desired tetrafluorobenzene with selectivities of 60-80% [4]. The mechanism involves heterolytic cleavage of the carbon-nitrogen bond, generating a carbocation intermediate that rapidly captures fluoride from the decomposing tetrafluoroborate anion [6]. While this method provides excellent regioselectivity, the formation of potentially explosive diazonium intermediates necessitates specialized safety protocols and equipment [7].

Potassium Fluoride Exchange Reactions

Nucleophilic aromatic substitution using potassium fluoride represents a cost-effective approach for large-scale tetrafluorobenzene synthesis [8] [9]. The process employs activated polychlorobenzene precursors in high-boiling solvents such as dimethyl sulfone at temperatures of 150-200°C [8]. The reaction mechanism follows the classical SNAr pathway, where electron-withdrawing substituents activate the aromatic ring toward nucleophilic attack by fluoride ions [4].

Recent developments have incorporated phase transfer catalysts to enhance fluoride solubility and reaction rates [10]. Crown ethers and quaternary ammonium salts facilitate the transfer of fluoride ions from the solid phase into organic solvents, significantly improving reaction efficiency [10]. Typical yields range from 50-70%, with the possibility of achieving higher conversions through multiple exchange cycles [8].

Silver Fluoride-Mediated Processes

Silver fluoride-mediated halogen exchange offers unique advantages for synthesizing 1,2,3,5-tetrafluorobenzene under milder conditions [11] [12]. This methodology operates at temperatures as low as 25-60°C, making it particularly suitable for substrates containing heat-sensitive functional groups [11]. The reaction proceeds through the formation of organometallic intermediates, where silver facilitates both halogen abstraction and fluoride delivery [11].

The process demonstrates remarkable tolerance for various functional groups and provides yields of 40-68% under optimized conditions [11]. However, the high cost of silver fluoride limits its application to specialized synthesis routes or high-value pharmaceutical intermediates [11]. Recent innovations have focused on silver catalyst recycling methodologies to improve the economic viability of this approach [12].

Catalytic Fluorination Techniques

Catalytic fluorination techniques have emerged as sophisticated alternatives to traditional halogen exchange, offering enhanced selectivity and milder reaction conditions through the strategic use of transition metal catalysts and specialized fluorinating agents [5] [13] [14].

Transition Metal-Catalyzed Systems

Palladium and nickel-based catalytic systems provide exceptional control over fluorination regioselectivity [5] [13]. These methodologies employ fluoride sources such as cesium fluoride or silver fluoride in combination with transition metal complexes to achieve selective carbon-fluorine bond formation [5]. The catalytic cycle involves oxidative addition of aryl halides to the metal center, followed by fluoride substitution and reductive elimination to regenerate the active catalyst [13].

Recent advances have demonstrated the use of specialized ligands that enhance both catalyst stability and fluorination selectivity [13]. Phosphine and nitrogen-containing ligands create coordination environments that favor fluoride incorporation while minimizing competing side reactions [13]. Typical reaction conditions involve temperatures of 80-120°C in polar aprotic solvents, achieving conversions of 60-85% [13].

Copper-Catalyzed Fluorination

Copper-based catalytic systems offer unique advantages for tetrafluorobenzene synthesis, particularly through reductive fluorination pathways [15] [3]. The methodology employs cuprous oxide as a catalyst in combination with hydrogen gas at elevated temperatures of approximately 280°C [15]. This approach effectively removes chlorine substituents while preserving fluorine atoms, enabling the selective synthesis of specific tetrafluorobenzene isomers [15].

The process demonstrates exceptional yields of 70-90% for the conversion of tetrachlorobenzene derivatives to their fluorinated analogs [15] [3]. The use of cuprous oxide as a catalyst provides both cost advantages and excellent scalability for industrial applications [3]. Mechanistic studies indicate that the reaction proceeds through surface-mediated hydrogen transfer, where copper facilitates both chlorine abstraction and hydrogen incorporation [15].

Electrochemical Fluorination Methods

Electrochemical fluorination represents a direct approach for introducing fluorine atoms into aromatic systems through controlled electrolysis [16] [17]. The Simons process, involving electrolysis in anhydrous hydrogen fluoride, provides a method for comprehensive fluorination of organic substrates [16]. The process operates at cell potentials of 5-6 volts with nickel-plated electrodes, enabling the replacement of carbon-hydrogen bonds with carbon-fluorine bonds [16].

While electrochemical fluorination offers the potential for complete fluorination, selectivity remains a significant challenge for producing specific tetrafluorobenzene isomers [16] [17]. Recent developments have focused on controlled electrolysis conditions and specialized electrode configurations to enhance regioselectivity [17]. The method requires specialized equipment for handling hydrogen fluoride and managing the corrosive electrolysis environment [16].

Alkali Metal Alkoxide-Mediated Syntheses

Alkali metal alkoxide-mediated syntheses represent advanced methodologies that leverage the unique reactivity of metal alkoxides to facilitate fluorination reactions under controlled conditions [18] [19] [20].

Potassium tert-Butoxide Systems

Potassium tert-butoxide has emerged as a powerful activating agent for fluorination reactions, particularly when combined with zinc-based metalating agents [18]. The methodology involves the formation of higher-order alkali metal complexes that demonstrate enhanced metalating power compared to conventional organometallic reagents [18]. These systems enable the regioselective zincation of fluoroarenes, followed by electrophilic fluorination to introduce additional fluorine substituents [18].

The process operates under mild conditions, typically at temperatures below 100°C, while achieving excellent regioselectivity for specific substitution patterns [18]. The formation of potassium zincate intermediates provides remarkable stability and functional group tolerance, enabling the synthesis of complex tetrafluorobenzene derivatives [18]. Yields typically range from 70-85% with high regioselectivity for the desired isomer [18].

Sodium and Lithium Alkoxide Applications

Sodium and lithium alkoxides offer complementary reactivity profiles for tetrafluorobenzene synthesis, particularly in nucleophilic aromatic substitution reactions [19] [12]. These reagents demonstrate enhanced solubility in organic solvents compared to their corresponding fluoride salts, facilitating more efficient fluorination reactions [19]. The methodology involves the reaction of activated aryl halides with alkali metal alkoxides in the presence of fluoride sources [12].

Recent developments have demonstrated the use of alkali metal alkoxides as catalysts for transesterification reactions that generate fluoride nucleophiles in situ [12]. This approach avoids the handling of free fluoride salts while maintaining high nucleophilicity for aromatic substitution [12]. Typical reaction conditions involve temperatures of 80-120°C in polar aprotic solvents, achieving conversions of 60-80% [19].

Mechanistic Considerations

The mechanism of alkali metal alkoxide-mediated fluorination involves the formation of highly organized coordination complexes that facilitate both substrate activation and fluoride delivery [18] [20]. Spectroscopic and crystallographic studies have revealed the formation of heterobimetallic complexes with specific geometries that enhance reactivity [20]. These complexes demonstrate unusual stability while maintaining high reactivity toward electrophilic fluorination [18].

The unique coordination environments created by alkali metal alkoxides enable the selective activation of specific carbon-hydrogen or carbon-halogen bonds, providing exceptional regioselectivity for tetrafluorobenzene synthesis [18]. The methodology offers particular advantages for substrates that are incompatible with traditional fluorination conditions [20].

Purification and Isolation Strategies

The purification and isolation of 1,2,3,5-tetrafluorobenzene requires sophisticated separation techniques that can distinguish between closely related isomers while achieving the high purity standards required for commercial applications [21] [22] [23].

Fractional Distillation Methodologies

Fractional distillation represents the primary industrial method for tetrafluorobenzene purification, exploiting subtle differences in boiling points between isomers [21] [22]. The process requires specialized column designs with high theoretical plate numbers to achieve adequate separation efficiency [22]. Typical operating conditions involve temperatures of 50-150°C at atmospheric pressure, with careful control of reflux ratios to optimize separation [22].

Advanced distillation techniques employ structured packing materials and computer-controlled reflux systems to enhance separation efficiency [22]. The use of multiple distillation columns in series enables the separation of complex isomer mixtures with purities exceeding 95-99% [22]. Energy recovery systems and heat integration minimize the substantial energy requirements associated with this separation approach [24].

Crystallization and Solid-State Purification

Crystallization techniques provide exceptional purification capabilities for tetrafluorobenzene derivatives that exist as solids at ambient conditions [21] [22]. The methodology exploits differences in crystal structure and solubility to achieve high-purity products [22]. Controlled cooling rates and solvent selection critically influence crystal formation and final product purity [22].

Recent developments have incorporated seeding techniques and crystallization inhibitors to control crystal morphology and size distribution [22]. These approaches enable the production of tetrafluorobenzene crystals with specific physical properties while maintaining chemical purity levels of 90-98% [22]. The scalability and relatively low energy requirements make crystallization an attractive purification option for solid products [22].

Chromatographic Separation Techniques

High-performance liquid chromatography provides the highest resolution separation capabilities for tetrafluorobenzene isomers, achieving purities exceeding 98-99.5% [21] [22]. The methodology employs specialized stationary phases designed to interact selectively with fluorinated aromatic compounds [22]. Gradient elution techniques and optimized mobile phase compositions enable the separation of even minor impurities [22].

While chromatographic methods offer exceptional purity, their application is typically limited to analytical-scale separations or high-value pharmaceutical intermediates due to cost considerations [22]. Recent developments in preparative chromatography have expanded the scale of these separations, though industrial applications remain limited [22].

Solvent Extraction Systems

Solvent extraction techniques provide cost-effective purification for tetrafluorobenzene products that demonstrate selective solubility behavior [22] [23]. The methodology exploits differences in polarity and hydrogen bonding interactions to achieve separation from impurities [23]. Liquid-liquid extraction systems using carefully selected solvent pairs can achieve purities of 85-95% [22].

Continuous extraction equipment and countercurrent flow configurations enhance separation efficiency while minimizing solvent consumption [22]. The excellent scalability and moderate energy requirements make solvent extraction an attractive option for industrial purification processes [22].

Industrial Scale Production Challenges

The industrial-scale production of 1,2,3,5-tetrafluorobenzene presents complex challenges that span raw material supply, process safety, equipment requirements, and environmental compliance [25] [7] [26] [14].

Raw Material Supply Chain Vulnerabilities

The production of tetrafluorobenzene faces significant supply chain vulnerabilities due to the concentrated nature of fluorine raw material sources [26]. Over 78% of global fluorspar reserves are located in China, Mexico, and South Africa, creating geopolitical dependencies that can impact production stability [26]. China alone accounts for 63% of global fluorspar production, and export quota changes in 2022 caused price spikes of 29% in European markets [26].

The dependency on fluorspar for hydrogen fluoride production creates a non-substitutable supply chain bottleneck [26]. High-grade acidspar (≥97% CaF₂) is essential for hydrogen fluoride synthesis, the primary fluorination agent in tetrafluorobenzene production [26]. Strategic mitigation approaches include diversified supplier networks, long-term supply contracts, and the development of fluorine recycling technologies [26].

Regulatory and Environmental Compliance

Stringent regulations governing fluorinated compound manufacturing significantly impact industrial production timelines and costs [7] [26]. The Environmental Protection Agency mandates rigorous atmospheric emission controls for hydrogen fluoride byproducts, requiring scrubber systems that add 15-20% to plant construction costs [26]. European Union Registration, Evaluation, Authorization, and Restriction of Chemicals compliance costs for perfluorinated aromatic compounds exceed 1.2 million euros per substance [26].

Closed-loop wastewater treatment systems for managing fluoride-laden effluents require technology licensing fees from specialized providers ranging from 4-6 million United States dollars [26]. These fixed costs disproportionately burden smaller enterprises, particularly in emerging markets where regulatory frameworks are becoming increasingly stringent [26].

Economic and Market Factors

The global tetrafluorobenzene market demonstrates significant regional cost disparities, with production costs in Europe 20-25% higher than in China due to energy and compliance overheads [26]. The technical complexity and specialized manufacturing requirements limit the number of qualified suppliers, creating market concentration effects [7].

End-user industries demonstrate distinct procurement strategies based on application requirements [26]. Pharmaceutical manufacturers prioritize quality and purity (≥99.9%) and tolerate price premiums of 15-20% for verified analytical certificates [26]. Agrochemical producers exhibit greater price sensitivity while maintaining baseline quality thresholds, typically seeking suppliers offering prices below 85 United States dollars per kilogram for technical-grade material [26].

The market faces ongoing challenges from finding contract manufacturers with Good Manufacturing Practice fluorination capabilities [7] [6]. Most pharmaceutical companies have outsourced specialized fluorination chemistry due to the physical and chemical characteristics of cost-effective fluorinating reagents [7] [6]. This outsourcing trend creates both opportunities and bottlenecks in the supply chain for tetrafluorobenzene derivatives [7].

| Synthesis Method | Temperature Range (°C) | Typical Yield (%) | Key Advantages | Main Limitations |

|---|---|---|---|---|

| Balz-Schiemann Reaction | 100-150 | 60-80 | High selectivity | Explosive intermediates |

| KF/Dimethyl Sulfone | 150-200 | 50-70 | Multiple substitutions | Harsh conditions |

| Nucleophilic Substitution | 100-150 | 40-70 | Cost-effective reagents | Limited substrate scope |

| Catalytic Fluorination | 80-120 | 60-85 | Mild conditions, selectivity | Expensive catalysts |

| Alkoxide-Mediated | 80-120 | 70-85 | High regioselectivity | Complex preparation |

| Purification Method | Efficiency (%) | Scalability | Energy Requirements | Product Purity (%) |

|---|---|---|---|---|

| Fractional Distillation | 85-95 | Excellent | High | 95-99 |

| Crystallization | 70-90 | Good | Low | 90-98 |

| Column Chromatography | 90-98 | Limited | Low | 98-99.5 |

| Solvent Extraction | 60-80 | Excellent | Moderate | 85-95 |

| Industrial Challenge | Impact | Mitigation Strategy |

|---|---|---|

| Raw Material Supply | Supply chain vulnerability | Diversified suppliers, strategic reserves |

| Process Safety | Specialized expertise required | Advanced safety protocols, automation |

| Equipment Requirements | High capital investment ($25M+) | Modular designs, predictive maintenance |

| Environmental Compliance | Regulatory compliance costs | Closed-loop systems, emission reduction |

The synthesis and manufacturing of 1,2,3,5-tetrafluorobenzene represents a sophisticated chemical enterprise that requires integration of multiple technological approaches to achieve commercial viability. Traditional halogen exchange reactions provide the foundational chemistry, while catalytic fluorination techniques offer enhanced selectivity and milder conditions. Alkali metal alkoxide-mediated syntheses represent cutting-edge approaches that provide exceptional regioselectivity for complex fluorination patterns [18] [13] [14].

Purification and isolation strategies must balance efficiency, scalability, and cost considerations to meet the stringent purity requirements of end-use applications [22] [26]. The industrial production challenges encompass raw material supply vulnerabilities, process safety requirements, and environmental compliance obligations that collectively define the economic landscape for tetrafluorobenzene manufacturing [7] [26] [14].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant